molecular formula C17H13NO4 B12976893 2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid

2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid

Cat. No.: B12976893
M. Wt: 295.29 g/mol
InChI Key: AABLEMYMGDHZTI-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the indole ring, which is further substituted with a carboxylic acid group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Benzyloxy derivatives, deprotected indole.

    Substitution: Substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The indole core can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides additional reactivity and protection, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C17H13NO4/c19-16(20)12-6-7-14-13(8-12)9-15(18-14)17(21)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,19,20)

InChI Key

AABLEMYMGDHZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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